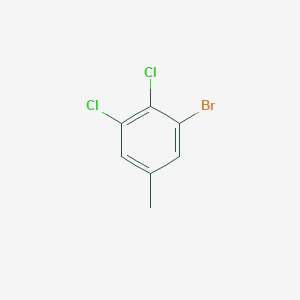

3-Bromo-4,5-dichlorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dichloro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOHKQQUAYAZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960305-14-0 | |

| Record name | 1-bromo-2,3-dichloro-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4,5-dichlorotoluene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 3-Bromo-4,5-dichlorotoluene, a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Given the limited availability of direct experimental data for this specific isomer, this document integrates known information with predicted properties and comparative data from structurally similar compounds to offer a reliable resource for laboratory and research applications.

Core Molecular and Physical Characteristics

This compound, identified by the CAS Number 960305-14-0, possesses the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol .[1][2] Its structure, featuring a toluene backbone substituted with one bromine and two chlorine atoms, imparts a unique combination of reactivity and stability, making it a valuable intermediate in complex organic syntheses.

A summary of its key identifiers and physical properties is presented in Table 1. It is important to note that while some properties are reported from chemical suppliers, others are estimated based on computational models due to the absence of comprehensive experimental data in peer-reviewed literature.

Table 1: Key Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene | N/A |

| CAS Number | 960305-14-0 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1][2] |

| Molecular Weight | 239.92 g/mol | [1][2] |

| Appearance | Powder or liquid | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Due to the lack of specific experimental data for melting point, boiling point, and density, values for the closely related isomer, 3-Bromo-4-chlorotoluene, are provided for context in Table 2. Researchers should treat these as estimations and verify them experimentally for this compound.

Table 2: Physical Properties of the Related Isomer, 3-Bromo-4-chlorotoluene (CAS 57310-39-1)

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or crystal | [4][5] |

| Boiling Point | approx. 220-230 °C | [5] |

| Melting Point | approx. -20 to -23 °C | [5] |

| Density | approx. 1.49-1.50 g/cm³ | [5] |

| Flash Point | 104.5 °C | [6] |

| Solubility | Soluble in organic solvents such as ethers and alcohols. | [5] |

Synthesis and Reactivity

Synthetic Pathways

A general workflow for such a synthesis is depicted below. The choice of brominating agent and catalyst is crucial to control regioselectivity and minimize the formation of unwanted isomers.

Caption: Proposed synthetic workflow for this compound.

Experimental Causality: The use of a Lewis acid catalyst like FeBr₃ is standard for activating bromine in electrophilic aromatic substitutions. The directing effects of the substituents on the 3,4-dichlorotoluene ring (the methyl group being ortho, para-directing and activating, while the chlorine atoms are ortho, para-directing but deactivating) would favor bromination at the 5-position. An aqueous workup with a reducing agent like sodium thiosulfate is necessary to quench any unreacted bromine.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of multiple halogen substituents on the aromatic ring. This polyhalogenated structure opens up possibilities for various chemical transformations, making it a versatile intermediate.[7]

-

Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This differential reactivity allows for selective functionalization at the bromine-substituted position.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine and bromine atoms can activate the aromatic ring towards nucleophilic attack, although this typically requires strong nucleophiles and forcing conditions.

-

Metallation: The bromine atom can be selectively replaced by a metal (e.g., via lithium-halogen exchange or Grignard reagent formation), generating an organometallic intermediate that can then react with various electrophiles.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a versatile intermediate, it can be employed in the synthesis of more complex molecules for screening in drug discovery programs.[4] Its utility lies in its ability to serve as a scaffold for introducing diverse functional groups, a critical step in developing active pharmaceutical ingredients (APIs).[6]

Spectral Data (Predicted)

In the absence of experimentally acquired spectral data, computational prediction tools can provide valuable insights into the expected NMR spectra of this compound.

¹H NMR (Predicted):

-

The methyl protons are expected to appear as a singlet in the range of 2.3-2.5 ppm.

-

The two aromatic protons will likely appear as singlets or narrowly split doublets, with their chemical shifts influenced by the surrounding halogen atoms.

¹³C NMR (Predicted):

-

The spectrum will show seven distinct carbon signals.

-

The carbon attached to the bromine atom will be significantly shifted downfield.

-

The carbons bonded to chlorine will also exhibit downfield shifts.

-

The methyl carbon will appear at the most upfield position.

Researchers can utilize NMR prediction software to obtain more precise estimated chemical shifts and coupling constants.[8][9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator when working in areas with inadequate ventilation or when dealing with the substance as a powder.

All handling of this compound should be performed in a well-ventilated chemical fume hood. In case of exposure, follow standard first-aid procedures and seek medical attention immediately.[10]

Experimental Protocols

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common application for aryl bromides like this compound. This protocol should be adapted and optimized for specific substrates and reaction scales.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a phosphine ligand if required.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material (this compound) and the appearance of the product spot on a TLC plate. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

References

- Exploring 3-Bromo-4-Chlorotoluene: Properties, Applications, and Suppliers. (URL not provided)

- 3-Bromo-4-chlorotoluene - Chem-Impex. (URL not provided)

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06) (URL not provided)

- This compound - Achmem. (URL not provided)

- 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem. (URL not provided)

- 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 - Benchchem. (URL not provided)

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. (URL not provided)

- m-BROMOTOLUENE - Organic Syntheses Procedure. (URL not provided)

- NMR Predictor | Chemaxon Docs. (URL not provided)

- 3-Bromo-4-iodotoluene - Apollo Scientific. (2023-08-01) (URL not provided)

- 3-Bromo Toluene CAS No 591-17-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not provided)

- 3-BROMO-4-CHLOROTOLUENE - ChemBK. (2024-04-10) (URL not provided)

- 3-Bromotoluene(591-17-3) 1H NMR spectrum - ChemicalBook. (URL not provided)

- Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. (URL not provided)

- 3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem. (URL not provided)

- 3-bromo-4-aminotoluene - Organic Syntheses Procedure. (URL not provided)

- The Critical Role of 3,4-Dichlorotoluene in Organic Synthesis. (URL not provided)

- Predict 1H proton NMR spectra - NMRDB.org. (URL not provided)

Sources

- 1. achmem.com [achmem.com]

- 2. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. innospk.com [innospk.com]

- 7. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. Visualizer loader [nmrdb.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Bromo-4,5-dichlorotoluene (CAS 960305-14-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-4,5-dichlorotoluene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science. Given the specialized nature of this molecule, this document synthesizes available data and provides expert insights into its properties, potential synthesis, and applications, with a focus on its utility for research and development.

Introduction: A Niche Building Block in Organic Synthesis

This compound, systematically named 1-Bromo-2,3-dichloro-5-methylbenzene, is a polyhalogenated aromatic hydrocarbon.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the halogen substituents. These atoms can influence a molecule's reactivity, lipophilicity, and metabolic stability, making them valuable synthons for the construction of complex molecular architectures. While specific peer-reviewed studies on this compound are not abundant in the public domain, its structural motifs suggest its role as a versatile intermediate in the synthesis of novel organic compounds.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties based on available data.

| Property | Value | Source |

| CAS Number | 960305-14-0 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene | [1] |

| Calculated XLogP3 | 4.2 | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Storage | Sealed in dry, Room Temperature | [2] |

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Synthesis and Reactivity Insights

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the sequential halogenation of a suitable dichlorotoluene isomer or the bromination/chlorination of a halogenated toluene precursor. The directing effects of the methyl group (ortho-, para-directing) and the halogen substituents (ortho-, para-directing, but deactivating) would need to be carefully considered to achieve the desired regiochemistry.

Hypothetical Synthetic Pathway

One potential, though unverified, pathway could start from 3,4-dichlorotoluene. Bromination of this precursor would likely yield a mixture of isomers, with the desired this compound being one of the products. The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Caption: Hypothetical synthesis of this compound.

Note: This proposed synthesis is illustrative and would require experimental optimization to control regioselectivity and maximize the yield of the desired product. Purification of the final product from isomeric byproducts would likely be necessary, for example, through chromatography or crystallization.

Expected Reactivity

The presence of three halogen substituents on the aromatic ring significantly influences the reactivity of this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in common cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This differential reactivity allows for selective functionalization at the bromine-substituted position, making this compound a potentially valuable building block for introducing further molecular complexity.

Potential Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide range of functional molecules.[3] Although specific applications for this compound are not extensively documented, its structure suggests utility in several key areas:

-

Pharmaceutical Intermediates: As a polyhalogenated aromatic, this compound can serve as a scaffold for the synthesis of active pharmaceutical ingredients (APIs). The halogen atoms can act as handles for further chemical modifications or can be retained in the final molecule to modulate its biological activity.

-

Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for the development of new pesticides and herbicides.

-

OLED Materials: Some suppliers suggest its use in the synthesis of materials for organic light-emitting diodes (OLEDs). Halogenated aromatics are often used to tune the electronic properties of organic semiconductors.

The workflow for utilizing such a building block in drug discovery is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

Based on available supplier safety data, this compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P202, P261, P262, P264+P265, P273, P280.[2]

Recommended Handling Procedures

Given the hazardous nature of this compound, appropriate personal protective equipment (PPE) should be worn at all times. This includes:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes.

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a specialized chemical intermediate with potential for broader application in synthetic chemistry. While detailed experimental data remains limited in the public domain, its structure as a polyhalogenated toluene derivative suggests significant utility as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, reactivity, and applications is warranted to fully explore the potential of this niche molecule. Researchers are advised to proceed with caution, adhering to strict safety protocols when handling this compound.

References

Synthesis of 3-Bromo-4,5-dichlorotoluene

An In-Depth Technical Guide to the

This guide provides a comprehensive technical overview of viable synthetic routes to 3-Bromo-4,5-dichlorotoluene (CAS No: 960305-14-0), a polyhalogenated aromatic compound of significant interest. As a versatile chemical intermediate, it serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials such as OLEDs.[1][2][3] The strategic placement of three distinct halogen atoms on the toluene scaffold offers multiple points for subsequent chemical modification, making it a valuable substrate for complex molecular engineering.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles, justify strategic choices in synthesis design, and provide robust, self-validating protocols grounded in established literature.

Key Physical and Chemical Properties

| Property | Value |

| CAS Number | 960305-14-0[4][5] |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene |

| Appearance | Expected to be a solid or high-boiling liquid |

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two primary strategies, each with distinct advantages and challenges. The choice of route depends on the desired purity, scale, and the availability of starting materials.

-

Route A: Direct Electrophilic Bromination. This is the most atom-economical approach, involving the direct bromination of commercially available 3,4-dichlorotoluene.[6] However, it presents a significant challenge in controlling the regioselectivity of the substitution.

-

Route B: Regiocontrolled Sandmeyer Reaction. This multi-step pathway offers unambiguous control over the final product's structure by starting with an amino-substituted precursor where the regiochemistry is pre-defined. This route is often preferred when a single, pure isomer is required.[7][8]

Caption: High-level retrosynthetic analysis for this compound.

Route A: Direct Electrophilic Aromatic Bromination

This approach leverages the direct functionalization of a C-H bond on the 3,4-dichlorotoluene ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, typically employing molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[9][10]

Mechanistic Principles & Regiochemical Analysis

The primary scientific challenge of this route is controlling the position of the incoming bromine atom. The regiochemical outcome is dictated by the combined directing effects of the substituents already on the aromatic ring:

-

Methyl Group (-CH₃ at C1): An activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-

Chloro Groups (-Cl at C3, C4): Deactivating groups that direct incoming electrophiles to their ortho and para positions.

In 3,4-dichlorotoluene, these effects are in conflict. The methyl group strongly activates positions 2 and 6. The chloro groups also direct towards these positions, but simultaneously deactivate the ring, making the reaction slower than with toluene alone. The target isomer requires substitution at the C5 position. This position is electronically disfavored as it is meta to the activating methyl group. However, it is ortho to the C4-chloro group. Consequently, direct bromination is likely to yield a mixture of isomers, including 2-bromo-, 6-bromo-, and the desired 5-bromo-3,4-dichlorotoluene, necessitating careful purification.[11][12]

Caption: Simplified workflow for Electrophilic Aromatic Bromination.

Proposed Experimental Protocol

This protocol is a representative procedure based on established methods for aromatic bromination and requires optimization.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 3,4-dichlorotoluene (1.0 eq) and a catalytic amount of iron powder (0.05 eq).

-

Reaction: Slowly add a solution of bromine (1.05 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) via the dropping funnel at room temperature. The reaction is exothermic and will generate HBr gas.[9] Maintain the temperature between 25-30°C.

-

Monitoring: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench with a cold, saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil, containing a mixture of isomers, must be purified. This can be achieved through fractional distillation under vacuum or, more effectively, by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

Route B: Regiocontrolled Synthesis via Sandmeyer Reaction

To circumvent the regioselectivity issues of direct bromination, the Sandmeyer reaction provides a robust and reliable alternative.[13][14] This classic transformation converts an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[8][15] The key advantage is that the position of the incoming bromine atom is precisely controlled by the location of the amine group on the starting material.

For the synthesis of this compound, a suitable precursor would be 5-Amino-2,3-dichlorotoluene .

Experimental Protocol

This protocol is a two-step procedure adapted from established methods for the Sandmeyer reaction.[13][16]

Part 1: Diazotization of 5-Amino-2,3-dichlorotoluene

-

Acidic Solution: In a beaker, prepare a solution of concentrated hydrobromic acid (HBr, ~48%, 3.0 eq) in water. Cool the solution to 0-5°C in an ice-salt bath.

-

Amine Addition: While maintaining the low temperature, slowly add 5-Amino-2,3-dichlorotoluene (1.0 eq) to the cold acid solution with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature never exceeds 5°C. Formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20-30 minutes at 0-5°C.

Part 2: Sandmeyer Bromination

-

Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated HBr (~48%). Cool this solution to 0-5°C.

-

Conversion: Slowly add the cold diazonium salt solution prepared in Part 1 to the cold CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60°C) for 30-60 minutes until gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts and wash them with water, dilute sodium hydroxide solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Step-by-step workflow for the Sandmeyer synthesis route.

Analytical Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Aromatic region (δ 7.0-7.5 ppm) showing two singlets or two closely coupled doublets for the two aromatic protons. A singlet in the aliphatic region (δ 2.2-2.5 ppm) for the methyl group protons. |

| ¹³C NMR | Expected to show 7 distinct signals: one for the methyl carbon (δ ~20 ppm) and six for the aromatic carbons (δ 120-140 ppm), with the carbon atoms bonded to halogens showing characteristic shifts.[17][18][19] |

| Mass Spec (GC-MS) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine and two chlorine atoms (e.g., peaks at m/z 238, 240, 242, 244). |

Conclusion

The synthesis of this compound presents a choice between a direct, atom-economical but potentially non-selective electrophilic bromination (Route A) and a more robust, regiochemically precise Sandmeyer reaction (Route B). For laboratory-scale synthesis where isomeric purity is paramount, the Sandmeyer route is the superior and recommended methodology. In an industrial setting, the direct bromination route might be explored, but would require significant investment in process optimization and purification technology. Both pathways underscore the fundamental principles of aromatic chemistry and provide valuable strategies for accessing highly functionalized intermediates essential for modern drug discovery and materials science.[20]

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Brainly. (2023). Write a note on "Sandmeyer reaction." Write down the mechanism of formation of p-bromotoluene from p-methylaniline. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene bromination Electrophilic substitution. Retrieved from [Link]

-

Changzhou Ansciep Chemical Co., Ltd. (n.d.). Product Catalog. Retrieved from [Link]

-

ChemBK. (2024). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

-

Exploring Trade. (n.d.). Exploring 3-Bromo-4-Chlorotoluene: Properties, Applications, and Suppliers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

TopSCHOLAR, Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

LookChem. (n.d.). Factory Price OLED 99% 960305-14-0 this compound. Retrieved from [Link]

-

960 Chemical Network. (n.d.). CAS No.960305-14-0 | 1-bromo-2,3-dichloro-5.... Retrieved from [Link]

-

ScienceDirect. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

Exploring Trade. (n.d.). The Critical Role of 3,4-Dichlorotoluene in Organic Synthesis. Retrieved from [Link]

-

YouTube. (2023). A-Level H2 Chemistry: Halogenation of Methylbenzene (Chlorination or Bromination). Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4031145A - Process for the production of 3,4-dichlorotoluene.

-

Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]

-

Chegg. (2024). Solved Toluene reacts with bromine in the presence of FeBr3. Retrieved from [Link]

-

PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

-

Pearson+. (n.d.). Write a mechanism for the reaction of toluene with bromine in the.... Retrieved from [Link]

-

PMC, National Center for Biotechnology Information. (n.d.). Review of toluene action: clinical evidence, animal studies and molecular targets. Retrieved from [Link]

-

ResearchGate. (n.d.). The Applications of Toluene and Xylenes | Request PDF. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toluene - Some Organic Solvents.... Retrieved from [Link]

-

PMC, National Center for Biotechnology Information. (n.d.). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Factory Price OLED 99% 960305-14-0 this compound Manufacturer, CasNo.960305-14-0 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 4. This compound | 960305-14-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Solved Toluene reacts with bromine in the presence of FeBr3 | Chegg.com [chegg.com]

- 11. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. brainly.com [brainly.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-Bromo-4,5-dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4,5-dichlorotoluene is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its strategic arrangement of three distinct halogen atoms on a toluene scaffold offers a platform for regioselective functionalization, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive structural analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol, and an in-depth examination of its spectroscopic characteristics. By elucidating the causality behind analytical observations and synthetic choices, this document serves as a practical resource for professionals engaged in drug discovery and organic synthesis, empowering them to leverage the unique reactivity of this compound.

Introduction: The Strategic Importance of Polysubstituted Toluene Scaffolds

Halogenated aromatic compounds are foundational pillars in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto an aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogens serve as versatile synthetic handles, particularly for transition-metal-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery.[2][3]

This compound (Figure 1) is a compound of particular interest. It possesses three halogen atoms with differential reactivity—a bromine atom, typically more reactive in palladium-catalyzed couplings than chlorine, and two adjacent chlorine atoms.[4] This intrinsic reactivity gradient allows for sequential, site-selective modifications, making it a highly valuable intermediate for constructing libraries of complex derivatives for structure-activity relationship (SAR) studies. This guide offers a detailed exploration of its synthesis and structural characterization, providing the foundational knowledge required for its effective application.

Physicochemical Properties & Safety Mandates

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its use in a research setting. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with similar halogenated toluenes.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 960305-14-0 | [5][6] |

| Molecular Formula | C₇H₅BrCl₂ | [5] |

| Molecular Weight | 239.92 g/mol | [5][7] |

| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene | |

| Predicted XLogP3 | 4.2 | [7] |

| Appearance | Likely a solid or high-boiling liquid at room temperature | Inferred |

Safety & Handling:

As a polyhalogenated aromatic compound, this compound must be handled with appropriate care. The following safety protocols are mandated based on data from structurally related compounds and general laboratory practice.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. All handling should be performed in a certified chemical fume hood to avoid inhalation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis Pathway: A Validated Protocol

The synthesis of this compound can be logically achieved via electrophilic aromatic substitution on a suitable precursor. A plausible and efficient route starts from the commercially available 3,4-dichlorotoluene. The methyl group is an ortho-, para-director; however, the positions ortho to the methyl group (C2 and C6) are significantly more activated than the position meta to it (C5). The directing effects of the two chloro groups must also be considered. Halogens are deactivating but ortho-, para-directing. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho or para to the chlorine atoms.

The most activated position for bromination on the 3,4-dichlorotoluene ring is C6, which is ortho to the activating methyl group and para to the C3-chloro group. The second most likely position is C5, which is meta to the methyl group but ortho to both chloro groups. To achieve the desired 3-bromo-4,5-dichloro isomer, a more specialized route is required, likely starting from a precursor with a different substitution pattern, such as the diazotization of a corresponding aniline.

A common and effective method for the bromination of activated aromatic rings involves using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or directly using a bromine source like N-Bromosuccinimide (NBS). For the purpose of this guide, a generalized electrophilic bromination protocol is presented.

Experimental Protocol: Electrophilic Bromination of 3,4-Dichlorotoluene

Causality: This protocol is designed to favor the bromination at the most activated positions. Iron powder is used as a catalyst precursor, which reacts in situ with bromine to form FeBr₃, the active Lewis acid catalyst. The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br+) that is attacked by the electron-rich aromatic ring.

-

Reaction Setup: To a solution of 3,4-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add a catalytic amount of iron powder (0.05 equivalents).

-

Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add bromine (1.05 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture will typically turn reddish-brown.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, an isomeric mixture, can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes to isolate the desired isomers.

Self-Validation: The identity and purity of the synthesized isomers, including this compound, must be confirmed by the spectroscopic methods detailed in the following section. The ratio of isomers obtained is a critical validation of the understanding of electrophilic substitution patterns on this scaffold.

Core Structural Analysis: A Multi-Technique Approach

Structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. It relies on the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for this compound, the following analysis is based on established principles of additivity and known substituent chemical shift (SCS) effects.[8][9]

¹H NMR (Proton NMR) Analysis (Predicted):

The aromatic region of the ¹H NMR spectrum is expected to show two signals, corresponding to the two aromatic protons (H-2 and H-6).

-

H-6: This proton is ortho to a chlorine atom and meta to both a bromine and another chlorine atom. It is expected to be a singlet (or a very finely split doublet due to a small ⁴J coupling to the methyl group). Its chemical shift will be downfield due to the deshielding effects of the adjacent halogens. Predicted δ ≈ 7.3-7.5 ppm.

-

H-2: This proton is ortho to the methyl group and meta to a bromine and a chlorine atom. It will also appear as a singlet. Predicted δ ≈ 7.1-7.3 ppm.

-

CH₃ (Methyl Group): The methyl protons will appear as a sharp singlet in the aliphatic region. Predicted δ ≈ 2.3-2.4 ppm. [10]

¹³C NMR Analysis (Predicted):

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

-

Aromatic Carbons:

-

C-Br (C-3): The carbon directly attached to bromine will be significantly shielded compared to unsubstituted benzene but will show a characteristic shift. Predicted δ ≈ 120-125 ppm.

-

C-Cl (C-4, C-5): The carbons bonded to chlorine will be downfield. Due to their different environments, they should be resolved. Predicted δ ≈ 130-135 ppm.

-

C-CH₃ (C-1): The carbon bearing the methyl group. Predicted δ ≈ 138-142 ppm.

-

C-H (C-2, C-6): The protonated carbons. Predicted δ ≈ 128-132 ppm.

-

-

Aliphatic Carbon:

-

CH₃: The methyl carbon. Predicted δ ≈ 20-22 ppm. [11]

-

Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹H) |

| 1 (-C-CH₃) | - | 138-142 | - |

| 2 (-CH) | 7.1-7.3 | 128-132 | s |

| 3 (-C-Br) | - | 120-125 | - |

| 4 (-C-Cl) | - | 130-135 | - |

| 5 (-C-Cl) | - | 130-135 | - |

| 6 (-CH) | 7.3-7.5 | 128-132 | s |

| 7 (-CH₃) | 2.3-2.4 | 20-22 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by vibrations associated with the substituted benzene ring and the methyl group.

-

C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

-

C-H Stretching (Aliphatic): Medium bands corresponding to the methyl group just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretching (Aromatic): Several characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Bands in the 1000-1300 cm⁻¹ region (in-plane) and strong bands in the 650-900 cm⁻¹ region (out-of-plane). The specific pattern of the out-of-plane bending can help confirm the 1,2,3,5-tetrasubstitution pattern.

-

C-X Stretching (C-Cl, C-Br): Strong, sharp absorptions in the fingerprint region. C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while C-Br stretches appear at lower wavenumbers, generally between 500-650 cm⁻¹.[12] These bands can be definitive for confirming the presence of the halogens.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a standard method.[13]

-

Molecular Ion (M⁺•): The molecular ion peak is of paramount importance. Due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peak in this cluster will correspond to the species with the most abundant isotopes (C₇H₅⁷⁹Br³⁵Cl₂), but the pattern of the M, M+2, M+4, and M+6 peaks will be definitive proof of the elemental composition (one bromine and two chlorines). The nominal mass of the molecular ion would be 238 u (for ⁷⁹Br and ³⁵Cl).

-

Key Fragmentation Pathways:

-

Loss of a Halogen: Fragmentation will likely initiate with the loss of a bromine radical (M - 79/81) or a chlorine radical (M - 35/37). Loss of the weaker C-Br bond is often a favored initial fragmentation step.

-

Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M - 15) is expected, leading to a halogenated benzyl cation.

-

Formation of Tropylium Ion: The resulting benzyl cation can rearrange to a more stable tropylium ion, which is a common fragmentation pathway for toluene derivatives.[14] Subsequent loss of halogens from this fragment may also be observed.

-

Reactivity and Application in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, the C-Br bond is significantly more reactive than the C-Cl bond.[4][15]

This reactivity difference allows for a powerful, regioselective synthetic strategy:

-

Step 1 (C-Br Functionalization): A cross-coupling reaction can be performed under conditions that selectively activate the C-Br bond, allowing for the introduction of an aryl, alkyl, or amino group at the C-3 position while leaving the two chlorine atoms untouched.

-

Step 2 (C-Cl Functionalization): The product from the first step, now a dichlorinated biaryl or related structure, can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., using more electron-rich ligands, higher temperatures) to functionalize one or both of the C-Cl bonds.

This stepwise approach enables the rapid and controlled synthesis of highly decorated, non-symmetrical aromatic scaffolds, which are highly sought after in drug discovery programs to explore chemical space and optimize ligand-protein interactions.

Conclusion

This compound represents a synthetically valuable and strategically important building block for chemical and pharmaceutical research. This guide has provided a comprehensive framework for its structural analysis, from its fundamental physicochemical properties and a logical synthesis route to a detailed interpretation of its expected spectroscopic signatures. The predictive analysis of its NMR, IR, and MS data, grounded in established chemical principles, offers a robust template for its characterization. Most importantly, the discussion of its differential reactivity highlights a clear path for its use in the regioselective synthesis of complex molecules, making it a powerful tool for drug development professionals aiming to innovate at the frontiers of medicinal chemistry.

References

-

PubChem. (n.d.). 3-Bromo-2,5-dichlorotoluene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-4-Chlorotoluene: Properties, Applications, and Suppliers. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information - Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

-

ChemBK. (2024). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

-

National Institutes of Health. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

- Google Patents. (2016). CN105669364A - Method for synthesizing bromotoluene.

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-3-chlorotoluene. Retrieved from [Link]

-

MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. achmem.com [achmem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. web.pdx.edu [web.pdx.edu]

- 10. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Bromo-4,5-dichlorotoluene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-4,5-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 960305-14-0) is a halogenated aromatic compound. Its structure, featuring a toluene backbone with bromine and chlorine substituents, gives rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (Position 2) | ~ 7.5 | Singlet | 1H |

| Ar-H (Position 6) | ~ 7.3 | Singlet | 1H |

| -CH₃ | ~ 2.4 | Singlet | 3H |

Note: Predicted data is generated based on computational models and may vary slightly from experimental values.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~ 120 |

| C-Cl (Position 4) | ~ 132 |

| C-Cl (Position 5) | ~ 130 |

| C-CH₃ | ~ 138 |

| C-H (Position 2) | ~ 131 |

| C-H (Position 6) | ~ 129 |

| -CH₃ | ~ 20 |

Note: Predicted data is generated based on computational models and may vary slightly from experimental values.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.

-

Acquire the ¹H spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans).

-

Acquire the ¹³C spectrum using standard acquisition parameters (e.g., 100 MHz, 1024 scans).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Interpretation and Causality

The downfield chemical shifts of the aromatic protons are a direct result of the deshielding effect of the electronegative halogen atoms. The singlet multiplicity of the aromatic protons is due to the absence of adjacent protons for coupling. The methyl group protons appear as a singlet in the upfield region, as expected. The ¹³C NMR spectrum confirms the presence of seven distinct carbon environments. The carbons directly attached to the halogens are significantly deshielded and appear at lower field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic, -CH₃) | 2950-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-Cl stretch | 800-600 | Strong |

| C-Br stretch | 600-500 | Strong |

Experimental Protocol for IR Spectroscopy (Solid Sample)

Objective: To obtain an IR spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Procedure:

-

Grind a small amount of the sample with dry KBr powder in a mortar and pestle.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Interpretation and Causality

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the carbon-halogen bonds. The C-H stretching vibrations of the aromatic ring and the methyl group will be present in their characteristic regions. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are indicative of the C-Cl and C-Br stretching vibrations. The exact positions of these bands can be influenced by the overall substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes.

-

Key Fragmentation Patterns: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br or Cl) and the loss of a methyl group.

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of this compound.

Materials:

-

Dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

GC-MS instrument with an electron ionization (EI) source.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated from the solvent on the GC column and enter the mass spectrometer.

-

The molecules will be ionized by electron impact.

-

The resulting ions will be separated by their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

Interpretation and Causality

The isotopic pattern of the molecular ion peak is a powerful diagnostic tool for confirming the presence of bromine and chlorine atoms in the molecule. The fragmentation pattern provides further structural information. For example, the loss of a bromine atom will result in a fragment ion with a mass 79 or 81 units less than the molecular ion. Similarly, the loss of a chlorine atom will lead to a fragment 35 or 37 mass units lighter.

Visualizing Molecular Structure and Fragmentation

To better illustrate the relationships between the atoms in this compound and a potential fragmentation pathway in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Simplified MS fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, allowing for unambiguous structural confirmation and purity assessment. This guide has outlined the expected spectral features, provided detailed experimental protocols, and offered insights into the interpretation of the data, serving as a valuable resource for scientists working with this important chemical intermediate.

References

Note: As experimental data for this compound is not widely available in public databases, this guide has been constructed based on predicted data and established spectroscopic principles for similar compounds. The provided protocols are standard methodologies in analytical chemistry.

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4,5-dichlorotoluene

This guide provides a comprehensive analysis of the chemical reactivity of 3-Bromo-4,5-dichlorotoluene, a polyhalogenated aromatic compound of significant interest in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the causal relationships that govern the molecule's synthetic utility. We will dissect its electronic and steric properties to rationalize its behavior in key organic transformations, offering both mechanistic insights and field-proven experimental protocols.

Introduction and Molecular Overview

This compound (CAS No. 960305-14-0) is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2] Its structure, featuring a toluene backbone substituted with three halogen atoms at distinct positions, provides a unique platform for regioselective functionalization. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic value, allowing for stepwise and controlled modifications.[3]

The strategic placement of a bromine atom and two chlorine atoms, in addition to the methyl group, creates a nuanced electronic and steric environment on the aromatic ring. This arrangement dictates the molecule's susceptibility to various reaction classes, which we will explore in detail.

Physicochemical and Spectroscopic Data Summary

A clear understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The following tables summarize the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 960305-14-0 | [4] |

| Molecular Formula | C₇H₅BrCl₂ | [4] |

| Molecular Weight | 239.92 g/mol | [4] |

| SMILES | CC1=CC(=C(C(=C1)Br)Cl)Cl | [4] |

| MDL Number | MFCD26792624 | [4] |

Core Reactivity Profile: A Mechanistic Dissection

The reactivity of this compound is dominated by the interplay of its substituents. The methyl group is an activating, ortho-, para- directing group for electrophilic aromatic substitution. Conversely, the halogens are deactivating yet also ortho-, para- directing. The true synthetic power, however, lies in the differential reactivity of the C-X bonds, particularly in metal-catalyzed reactions.

Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds, and polyhalogenated substrates like this compound are ideal candidates for selective functionalization.[6][7]

Causality of Selectivity: The selective functionalization of the C-Br bond over the C-Cl bonds is rooted in fundamental organometallic principles. The first and often rate-determining step in many cross-coupling catalytic cycles (e.g., Suzuki, Heck, Sonogashira) is the oxidative addition of the aryl halide to a low-valent metal center (typically Pd(0) or Ni(0)).[8] The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond. Consequently, the C-Br bond undergoes oxidative addition much more readily, allowing for highly selective reactions at the C3 position while leaving the C4 and C5 chlorine atoms untouched for potential subsequent transformations.[3]

Diagram: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

Caption: The Suzuki-Miyaura cycle enables selective C-C bond formation.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C3 position of this compound.

Objective: To synthesize 3-Aryl-4,5-dichlorotoluene.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

-

Toluene and Water (e.g., 4:1 v/v mixture), degassed

-

Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, briefly pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask. Causality Note: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Solvent Addition: Add the degassed toluene/water solvent mixture to the flask. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 3-Aryl-4,5-dichlorotoluene.

Diagram: Experimental Workflow for Cross-Coupling

Caption: A standard workflow for a palladium-catalyzed cross-coupling reaction.

Electrophilic Aromatic Substitution (EAS)

While the three halogen substituents are strongly deactivating, the aromatic ring can still undergo electrophilic substitution under forcing conditions.[9][10] The regiochemical outcome is determined by the directing effects of all four substituents.

-

Methyl Group (-CH₃): Activating, ortho-, para- director.

-

Halogens (-Br, -Cl): Deactivating, ortho-, para- directors.

The available positions for substitution are C2 and C6.

-

Position C2: ortho to the methyl group, ortho to the bromine, and meta to both chlorine atoms.

-

Position C6: ortho to the methyl group, meta to the bromine and one chlorine, and para to the other chlorine.

The directing effects are cooperative. The powerful ortho-, para- directing influence of the methyl group, combined with the directing effects of the halogens, will strongly favor substitution at the C2 and C6 positions. Steric hindrance at C2 (flanked by -CH₃ and -Br) might lead to a preference for substitution at the less hindered C6 position.

Diagram: General Mechanism of Electrophilic Aromatic Substitution

Caption: Two-step mechanism for electrophilic aromatic substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack.[11][12] While the halogens on this compound are electron-withdrawing, they provide only moderate activation. Therefore, SNAr reactions would require harsh conditions (high temperatures, strong nucleophiles) and are generally less synthetically useful for this substrate compared to cross-coupling.[3] If a reaction were forced, the nucleophile would likely attack the positions activated by multiple halogens.

Benzylic Radical Halogenation

The methyl group is susceptible to free-radical halogenation at the benzylic position, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This provides a route to functionalize the methyl group, converting it into a bromomethyl (-CH₂Br) group, which is itself a versatile synthetic handle for subsequent nucleophilic substitution reactions.[3]

Applications in Drug Discovery and Development

Halogenated organic compounds are ubiquitous in pharmaceuticals and agrochemicals.[13] The chlorine and bromine atoms can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a crucial interaction in drug-receptor binding. This compound serves as a key intermediate, allowing for the introduction of this privileged structural motif into larger, more complex molecules.[1][14] Its ability to undergo selective, sequential cross-coupling reactions makes it a powerful tool for building molecular diversity in drug discovery campaigns.

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]

-

Hazards: The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

Always consult the most current Safety Data Sheet (SDS) before use.[15][16]

Conclusion

The reactivity profile of this compound is defined by the principle of selective reactivity. Its primary synthetic value is derived from the pronounced difference in reactivity between the carbon-bromine and carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions. This feature allows chemists to use the molecule as a scaffold, introducing functionality at the C3 position with high fidelity before potentially addressing the less reactive chloro-substituents. While susceptible to electrophilic and radical reactions under specific conditions, its role as a regioselective building block in coupling chemistry remains its most powerful and widely exploited characteristic in the pursuit of novel, high-value chemical entities.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-29). Unlocking the Potential of 3-Bromo-4-Fluorotoluene. [Link]

-

Master Organic Chemistry. (2025-02-28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Brandeis University. Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

-

ACS Publications. (2011-06-08). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

PubMed Central. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. [Link]

-

Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]

-

Chemistry LibreTexts. (2022-09-24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 4. achmem.com [achmem.com]

- 5. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]

- 6. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innospk.com [innospk.com]

- 15. fishersci.fr [fishersci.fr]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4,5-dichlorotoluene and its Derivatives for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-bromo-4,5-dichlorotoluene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for its synthesis, characterization, and derivatization. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the utility of this and similar polyhalogenated aromatic scaffolds.

Introduction: The Strategic Value of Polychlorinated and Brominated Toluene Scaffolds

Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific arrangement of halogen substituents on the aromatic ring dictates the molecule's reactivity and provides multiple points for selective functionalization. This compound, with its distinct pattern of a bromine and two chlorine atoms on a toluene core, presents a unique platform for sequential and regioselective chemical transformations. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds in various coupling reactions is a key feature that can be exploited for the synthesis of complex molecular architectures.[1]

Physicochemical and Spectroscopic Profile of this compound

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 960305-14-0 | [3][4] |

| Molecular Formula | C7H5BrCl2 | [4] |

| Molecular Weight | 239.92 g/mol | [4][5] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related halotoluenes |

| Boiling Point | Estimated to be in the range of 230-250 °C | Extrapolated from dichlorotoluenes and bromochlorotoluenes |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water | General property of non-polar aromatic compounds |

Predicted Spectroscopic Characteristics

Predicting the spectroscopic signature of this compound is essential for its identification and characterization.

-